Ethyl 4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a hydroxypropyl group and a dimethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxyphenol with epichlorohydrin to form 3-(2,6-dimethoxyphenoxy)-1,2-epoxypropane. This intermediate is then reacted with piperazine to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol and catalysts like p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the methoxy groups can result in various substituted derivatives.
Scientific Research Applications
Ethyl 4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[3-(2,5-dimethoxyphenyl)-4,5-dihydroisoxazol-5-yl]carbonylpiperazine-1-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of both hydroxy and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H28N2O6 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O6/c1-4-25-18(22)20-10-8-19(9-11-20)12-14(21)13-26-17-15(23-2)6-5-7-16(17)24-3/h5-7,14,21H,4,8-13H2,1-3H3 |
InChI Key |
COTFHGVELOLMCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=C(C=CC=C2OC)OC)O |
Origin of Product |
United States |
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